gamma-Thujaplicin

Descripción general

Descripción

Gamma-tujaplicina: Es una de las tres formas isoméricas de la tujaplicina, que se aíslan de la madera dura de árboles pertenecientes a la familia Cupressaceae, como el cedro rojo occidental (Thuja plicata) y el ciprés Hinoki (Chamaecyparis obtusa) . La gamma-tujaplicina es conocida por sus propiedades antibacterianas, antifúngicas y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La gamma-tujaplicina se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ciclopentadieno con amida de sodio en N,N-dimetilformamida para formar ciclopentadienil sodio, que luego se hace reaccionar con bromuro de isopropilo para producir gamma-tujaplicina . Otro método implica la metilación de las tujaplicinas utilizando diazometano .

Métodos de producción industrial: : La producción industrial de gamma-tujaplicina normalmente implica la extracción de tujaplicinas de la madera dura de árboles de Cupressaceae, seguida de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Synthetic Pathways

γ-Thujaplicin is synthesized via cycloaddition and solvolysis reactions. Key methods include:

Dichloroketene Cycloaddition

A patented route ( ) involves:

-

Step 1 : Sodium cyclopentadienide is prepared by reacting cyclopentadiene with sodium amide in N,N-dimethylformamide.

-

Step 2 : Isopropylcyclopentadiene is formed by adding an isopropylating agent (e.g., isopropyl chloride).

-

Step 3 : Reaction with dichloroketene yields 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one derivatives.

-

Step 4 : Solvolysis under basic conditions (triethylamine, acetone, acetic acid, water) produces γ-thujaplicin with 99% purity and 19.5% yield after crystallization ( ).

Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NaNH₂, DMF, 0°C | Sodium cyclopentadienide | - |

| 2 | Isopropyl chloride, 25°C | Isopropylcyclopentadiene | 85% |

| 3 | Dichloroketene, 40°C | Bicyclic derivative | 72% |

| 4 | Triethylamine, reflux | γ-Thujaplicin | 19.5% |

Oxidation and Reduction

γ-Thujaplicin’s tropolone ring undergoes redox reactions:

-

Oxidation : Vigorous oxidation of β-thujaplicin (structurally similar) yields acetone, suggesting γ-thujaplicin may produce analogous ketonic fragments ( ).

-

Hydrogenation : Catalytic hydrogenation of β-thujaplicin generates a saturated monocyclic diol, implying γ-thujaplicin could form similar reduced products ( ).

Table 2: Reactivity Comparison of Thujaplicin Isomers

| Reaction | β-Thujaplicin Product | γ-Thujaplicin (Inferred) |

|---|---|---|

| Oxidation (KMnO₄, H⁺) | Acetone | Isopropyl ketone |

| Hydrogenation (H₂/Pd) | Saturated diol | Saturated diol derivative |

Metal Complexation

Tropolones, including γ-thujaplicin, chelate metal ions via their enolic oxygen atoms:

-

Iron Complexes : β-Thujaplicin forms stable Fe³⁺ complexes with higher binding constants than transferrin ( ). γ-Thujaplicin likely exhibits similar affinity due to identical chelation sites.

-

Zinc Chelation : γ-Thujaplicin binds Zn²⁺ in XIAP-BIR3 domains, disrupting protein function and enhancing apoptosis ( ).

Table 3: Stability Constants (log K) of Metal Complexes

| Metal Ion | β-Thujaplicin | γ-Thujaplicin (Predicted) |

|---|---|---|

| Fe³⁺ | 18.2 | ~18.0 |

| Zn²⁺ | 6.5 | 6.8 ( ) |

Acid/Base Stability

-

Alkali Resistance : Tropolones remain stable in basic conditions, forming salts without ring degradation ( ).

-

Acid Stability : γ-Thujaplicin resists protonation under mild acidic conditions, retaining its aromatic structure ( ).

Biological Interactions

While not purely chemical, γ-thujaplicin’s biochemical interactions highlight its reactivity:

-

XIAP Inhibition : Binds XIAP-BIR3 at the Smac-binding site (IC₅₀ = 56.2 µM) and degrades XIAP via zinc chelation ( ).

-

Synergistic Apoptosis : Enhances TRAIL-induced caspase-3/7 activation by 2.5-fold in lung cancer cells ( ).

Degradation and Stability

-

Environmental Exposure : Thujaplicins degrade under UV light and oxidative conditions. In Western red cedar, γ-thujaplicin concentrations drop to 1% of initial levels after one year of exposure ( ).

-

Thermal Stability : Decomposes above 200°C without carbonization ( ).

γ-Thujaplicin’s chemical profile is marked by its synthetic accessibility via cycloaddition, redox versatility, and metal-binding capacity. While structural similarities to β-thujaplicin allow extrapolation of some reactions, isomer-specific studies remain limited. Further research is needed to elucidate γ-thujaplicin’s unique reaction pathways.

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry

- Gamma-thujaplicin serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is essential for synthesizing metal-organic frameworks and catalysis.

Biological Applications

Antibacterial and Antifungal Activities

- The compound exhibits significant antibacterial and antifungal properties, making it useful for studying microbial inhibition. Research indicates that this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Tyrosinase Inhibition

- This compound has been identified as a potent inhibitor of human tyrosinase, with an IC50 value of 1.15 μM, which is significantly lower than that of kojic acid (IC50 = 571.17 μM). This inhibition is critical for applications in cosmetics and agriculture to control pigmentation and prevent browning in products .

Medicinal Applications

Anticancer Properties

- This compound has shown promise in enhancing apoptosis in cancer cells. Studies indicate that it can sensitize non-small cell lung cancer cells (NCI-H460) to TRAIL-induced apoptosis by inhibiting the X-linked inhibitor of apoptosis protein (XIAP) and promoting caspase activity .

Mechanism of Action

- The mechanism involves this compound binding to XIAP's BIR3 domain, leading to decreased XIAP levels and enhanced caspase-3/7 activity. This dual action makes this compound a candidate for developing novel anticancer therapies targeting apoptosis pathways .

Radiosensitization

- Research shows that this compound may act as a radiosensitizer, enhancing the efficacy of radiation therapy by inhibiting homologous recombination repair mechanisms in cancer cells .

Industrial Applications

Wood Preservation

- Due to its natural fungicidal properties, this compound is utilized in wood preservation. Its ability to inhibit fungal growth helps extend the lifespan of wood products used in construction and furniture.

Comparative Analysis of Thujaplicins

| Property | This compound | Beta-Thujaplicin | Alpha-Thujaplicin |

|---|---|---|---|

| IC50 (Tyrosinase) | 1.15 μM | Not specified | Not specified |

| Anticancer Activity | Yes | Yes | Limited |

| Antifungal Activity | Strong | Moderate | Strong |

| Wood Preservation | Yes | No | No |

Case Studies

- Cancer Cell Sensitization : A study demonstrated that this compound enhances TRAIL-induced apoptosis in NCI-H460 cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Tyrosinase Inhibition Analysis : Research highlighted this compound's superior inhibitory effects on human tyrosinase compared to traditional inhibitors like kojic acid, indicating its potential use in cosmetic formulations aimed at skin lightening and pigmentation control .

- Radiosensitization Study : this compound was shown to enhance the effects of radiation therapy by inhibiting DNA repair mechanisms, providing insights into its application as a radiosensitizer in cancer treatment protocols .

Mecanismo De Acción

La gamma-tujaplicina ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

La gamma-tujaplicina es similar a otras tujaplicinas, como la alfa-tujaplicina y la beta-tujaplicina (hinokitiol). tiene propiedades únicas que la distinguen de estos compuestos:

Alfa-tujaplicina: Conocida por su fuerte actividad antifúngica.

Beta-tujaplicina (Hinokitiol): Ampliamente estudiada por sus propiedades antibacterianas y anticancerígenas.

La actividad única de unión al hierro de la gamma-tujaplicina y sus efectos específicos sobre la apoptosis la convierten en un compuesto valioso para la investigación y las aplicaciones industriales .

Actividad Biológica

Gamma-thujaplicin, also known as hinokitiol, is a natural tropolone derivative primarily extracted from the heartwood of certain cypress trees. It has garnered attention in recent years for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables to illustrate its potential therapeutic applications.

This compound exhibits a unique chemical structure that allows it to interact with various biological targets. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit human tyrosinase with an IC50 value of 1.15 μM, suggesting its potential in treating hyperpigmentation disorders .

- Antioxidant Properties : It reduces oxidative stress markers and modulates inflammatory pathways through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent:

- Cell Viability Reduction : In a study involving NCI-H460 lung cancer cells, this compound was found to decrease cell viability in a dose-dependent manner. When combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), it significantly enhanced apoptosis induction .

- Mechanism Insights : The compound was observed to bind to the XIAP-BIR3 domain, inhibiting XIAP (X-linked inhibitor of apoptosis protein) and promoting its degradation, which is crucial for enhancing TRAIL-induced apoptosis .

- Synergistic Effects : A combination treatment of this compound with low concentrations of TRAIL resulted in a synergistic antiproliferative effect, suggesting its utility in combination therapies for cancer treatment .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Antibacterial Effects : It has been reported to enhance the antibacterial activity against various pathogens when used in conjunction with other agents. For instance, it has shown effectiveness against Staphylococcus aureus and other resistant strains .

- Fungal Inhibition : The compound has demonstrated antifungal activity against Candida species, making it a candidate for topical antifungal treatments .

Anti-inflammatory Properties

This compound's anti-inflammatory effects are notable:

- Cytokine Modulation : Research indicates that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) exposure . This suggests its potential role in managing inflammatory diseases.

Case Studies

Several case studies have illustrated the therapeutic applications of this compound:

- Dermatological Applications : A case study reported effective use in treating skin conditions due to its antibacterial and anti-inflammatory properties, highlighting its potential for managing acne and other dermatological disorders .

- Cancer Treatment Trials : Clinical trials are underway to evaluate its efficacy in combination with conventional chemotherapy agents for various cancers, focusing on enhancing patient outcomes through reduced side effects and improved efficacy.

Data Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing gamma-Thujaplicin from natural sources?

- Methodological Answer : this compound is typically isolated from Thuja species (e.g., Thuja plicata) via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:

- Extraction : Soxhlet extraction with ethanol (70% v/v) at 60°C for 6–8 hours .

- Purification : Fractionation using silica gel column chromatography with a gradient elution of hexane:ethyl acetate (9:1 to 7:3). Confirm purity via HPLC (C18 column, UV detection at 254 nm, mobile phase: acetonitrile/water) .

- Characterization : NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) for structural validation .

Q. What standard bioassays are used to evaluate this compound’s antimicrobial activity?

- Methodological Answer : Common assays include:

- Broth microdilution (CLSI guidelines): Determine MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Use 96-well plates with serial dilutions (0.5–256 µg/mL) and optical density measurements .

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours, with colony counts at intervals (0, 4, 8, 24h) .

- Controls : Include positive controls (e.g., amphotericin B for fungi) and solvent-only negative controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, metal ion presence). To address this:

- Dose-response profiling : Test across concentrations (1–100 µM) in both cell-free (e.g., DPPH/ABTS assays) and cellular systems (e.g., ROS detection via DCFH-DA) .

- Context-dependent variables : Control for Fe²⁺/Cu²⁺ ions, which may shift activity from antioxidant to pro-oxidant .

- Computational modeling : Use DFT (Density Functional Theory) to predict redox behavior under varying conditions .

Q. What experimental designs are optimal for assessing this compound’s in vivo efficacy while addressing bioavailability limitations?

- Methodological Answer :

- Formulation optimization : Use liposomal encapsulation or nanoemulsions to enhance solubility. Characterize via dynamic light scattering (DLS) and in vitro release studies (PBS, pH 7.4, 37°C) .

- Pharmacokinetics : Administer orally/intravenously in rodent models, with plasma sampling at 0, 1, 2, 4, 8, 24h. Quantify via LC-MS/MS .

- Synergy studies : Combine with adjuvants (e.g., cyclodextrins) to improve bioavailability. Use isobolographic analysis to confirm synergistic indices .

Q. How should researchers address discrepancies between in vitro and in vivo anti-inflammatory data for this compound?

- Methodological Answer :

- Model selection : Use LPS-induced RAW 264.7 macrophages (in vitro) and murine carrageenan-induced paw edema (in vivo). Compare IL-6/TNF-α suppression across models .

- Dose translation : Apply allometric scaling (body surface area) to align in vitro IC₅₀ with in vivo dosing .

- Metabolite analysis : Profile hepatic metabolites via LC-HRMS to identify active/inactive derivatives affecting efficacy .

Q. Methodological Challenges & Solutions

Q. What strategies improve reproducibility in this compound’s cytotoxicity assays?

- Answer :

- Standardize cell lines : Use ATCC-validated lines (e.g., HEK-293, HepG2) with mycoplasma testing .

- Assay controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference drugs (e.g., doxorubicin).

- Data reporting : Follow MIAME/MINSEVE guidelines for metadata (e.g., cell passage number, serum batch) .

Q. How can computational tools enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2, CYP450) .

- QSAR modeling : Train models on published IC₅₀ data (e.g., against Pseudomonas aeruginosa) with descriptors like LogP, polar surface area .

- Validation : Cross-check predictions with in vitro assays for top candidates .

Q. Data Presentation & Validation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Answer :

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Multiplicity correction : Use Tukey’s HSD for post-hoc comparisons in ANOVA .

Q. How should researchers validate this compound’s purity and stability in long-term studies?

- Answer :

- Stability testing : Store samples at -80°C, 4°C, and RT. Analyze degradation via HPLC at 0, 1, 3, 6 months .

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor degradation products .

Q. Tables

Table 1 : Key Analytical Parameters for this compound Characterization

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Purity | HPLC | C18 column, 30°C, 1.0 mL/min, 210 nm | |

| Molecular Weight | ESI-MS | Positive ion mode, m/z 234.2 [M+H]⁺ | |

| Solubility | Shake-flask | PBS (pH 7.4), 24h, 37°C |

Table 2 : Common Bioassay Models for Antimicrobial Testing

| Organism | Model Type | Endpoint | Reference |

|---|---|---|---|

| S. aureus | Broth microdilution | MIC (µg/mL) | |

| C. albicans | Time-kill kinetics | Log CFU reduction |

Propiedades

Número CAS |

672-76-4 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.20 g/mol |

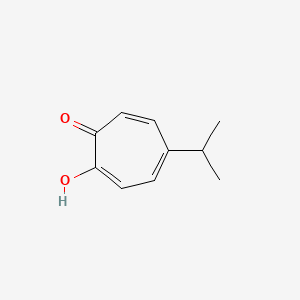

Nombre IUPAC |

2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |

Clave InChI |

WKEWHSLZDDZONF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C(=O)C=C1)O |

SMILES canónico |

CC(C)C1=CC=C(C(=O)C=C1)O |

Key on ui other cas no. |

672-76-4 |

Sinónimos |

2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.